Cas no 901257-87-2 (N-cyclopentyl-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide)

N-cyclopentyl-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-cyclopentyl-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide
- N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
- AB01291942-01
- AKOS001789944
- 901257-87-2
- N-cyclopentyl-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
- N-cyclopentyl-2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide
- HMS1822J17
- F3407-0902
- CHEMBL1597216
- NCGC00107866-02
- C331-0766
- NCGC00107866-01
-
- インチ: 1S/C23H25N3O2S/c1-28-19-13-7-10-17(14-19)22-25-21(16-8-3-2-4-9-16)23(26-22)29-15-20(27)24-18-11-5-6-12-18/h2-4,7-10,13-14,18H,5-6,11-12,15H2,1H3,(H,24,27)(H,25,26)
- InChIKey: HSHDSMLHMZTFQZ-UHFFFAOYSA-N
- ほほえんだ: S(C1=C(C2C=CC=CC=2)NC(C2C=CC=C(C=2)OC)=N1)CC(NC1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 407.16674822g/mol
- どういたいしつりょう: 407.16674822g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 522
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 92.3Ų
N-cyclopentyl-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-0902-10μmol |
N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901257-87-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-0902-30mg |
N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901257-87-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-0902-1mg |
N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901257-87-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-0902-20μmol |
N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901257-87-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-0902-4mg |
N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901257-87-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-0902-2μmol |
N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901257-87-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-0902-10mg |
N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901257-87-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-0902-2mg |
N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901257-87-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-0902-20mg |
N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901257-87-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-0902-100mg |
N-cyclopentyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide |
901257-87-2 | 100mg |
$248.0 | 2023-09-10 |
N-cyclopentyl-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
N-cyclopentyl-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamideに関する追加情報
N-Cyclopentyl-2-{2-(3-Methoxyphenyl)-5-Phenyl-1H-Imidazol-4-Ylsulfanyl}Acetamide: A Comprehensive Overview
The compound with CAS No. 901257-87-2, known as N-cyclopentyl-2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}acetamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and materials science.
The molecular structure of this compound is characterized by the presence of a cyclopentyl group attached to an acetamide moiety, which is further connected to an imidazole ring substituted with a methoxyphenyl group and a phenyl group. The sulfur atom in the sulfanyl group plays a crucial role in determining the compound's reactivity and stability. Recent studies have highlighted the importance of such heterocyclic compounds in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.
One of the most notable aspects of N-cyclopentyl-acetamide derivatives is their ability to act as scaffolds for drug design. The imidazole ring, a five-membered aromatic heterocycle, is known for its versatility in forming hydrogen bonds and π-interactions, making it an attractive component in medicinal chemistry. The substitution pattern on the imidazole ring—specifically the presence of both methoxyphenyl and phenyl groups—contributes to the compound's unique electronic properties and pharmacokinetic profile.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and toxicity of such compounds more accurately. For instance, molecular docking studies have revealed that this compound exhibits strong binding affinity to certain G-protein coupled receptors (GPCRs), suggesting its potential as a lead compound for treating conditions such as inflammation and neurodegenerative diseases.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution, coupling reactions, and cyclization. The use of palladium catalysts in cross-coupling reactions has significantly improved the yield and purity of the final product. Researchers have also explored green chemistry approaches to minimize waste and reduce environmental impact during the synthesis process.
The application of N-cyclopentyl derivatives extends beyond pharmacology into materials science, where they are being investigated for their potential as building blocks in supramolecular chemistry. The sulfur atom in the sulfanyl group facilitates the formation of supramolecular assemblies through weak interactions such as van der Waals forces and π-stacking effects.
In conclusion, N-cyclopentyl-acetamide derivatives represent a promising class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into their structural properties, synthetic methodologies, and biological activities, underscoring their importance in modern chemical research.
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